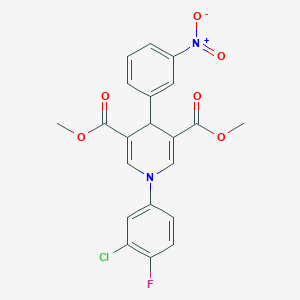![molecular formula C18H16FN5O2S B4628794 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4628794.png)
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
説明
Synthesis Analysis
The synthesis of compounds related to our compound of interest often involves multi-step chemical reactions, starting from simple precursors to complex heterocyclic systems. For instance, compounds with similar structures have been synthesized through stepwise processes involving nucleophilic substitution reactions, condensation reactions, and cyclization steps, using various reagents and conditions to achieve high yields and purity (B. Kariuki et al., 2021). These processes are crucial for constructing the core heterocyclic framework and introducing functional groups specific to the compound's chemical and biological properties.
Molecular Structure Analysis
Molecular structure characterization of such compounds is typically achieved through techniques like single crystal diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's conformation, molecular arrangement, and chemical environment, revealing how the structural features contribute to its chemical reactivity and potential interactions with biological targets. For example, single crystal diffraction studies have helped elucidate the planar or near-planar geometry of related molecules and the orientation of substituents, which are key factors in determining the molecule's reactive sites and overall stability (B. Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of our compound is influenced by its heterocyclic structure, offering sites for further chemical modifications and interactions. These properties enable the compound to participate in various chemical reactions, such as S-alkylation, to produce derivatives with altered chemical and physical properties. Such modifications can significantly impact the compound's biological activity and solubility, making it a versatile scaffold for developing pharmacologically active molecules (S. Fedotov et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are directly related to their molecular structure. For instance, the presence of fluorophenyl groups can enhance the compound's lipophilicity, affecting its solubility in organic solvents and potential bioavailability. The crystalline structure, determined through X-ray crystallography, provides valuable information on the compound's solid-state organization, which is important for understanding its stability and reactivity (P. Panini et al., 2014).
科学的研究の応用
Synthesis and Biological Activity of Azole Derivatives
Azole compounds, including triazoles and pyrazoles, are synthesized through various methods and are known for their diverse biological effects. The synthesis of azolylthioacetic acids, a related class of compounds, through reactions involving azoles with thiol groups, has been extensively studied. These derivatives exhibit a wide range of biological activities, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The ongoing research in this area suggests that azole derivatives, by extension, could offer promising avenues for developing new therapeutic agents due to their structural versatility and significant biological activities (Chornous et al., 2016).
Amyloid Imaging and Alzheimer's Disease
Another application of azole derivatives, specifically related to the field of Alzheimer's disease research, involves amyloid imaging. Compounds with azole frameworks have been utilized as radioligands for positron emission tomography (PET) imaging to measure amyloid deposition in the brain, a hallmark of Alzheimer's pathology. This application highlights the potential of azole derivatives in developing diagnostic tools for neurodegenerative diseases and underscores their importance in understanding disease mechanisms and progression (Nordberg, 2008).
Antifungal and Antibacterial Agents
Azole compounds are also prominent in the development of antifungal and antibacterial agents. Trifluoromethylpyrazoles, for instance, have garnered attention for their anti-inflammatory and antibacterial properties. Research in this area focuses on optimizing the placement of the trifluoromethyl group on the pyrazole nucleus to enhance the activity profile of these compounds, showcasing the ongoing efforts to harness the chemical diversity of azoles for therapeutic purposes (Kaur et al., 2015).
特性
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c1-11-15(9-23(2)22-11)24-17(20-21-18(24)27)16-8-7-14(26-16)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPKYSPKCQCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)
![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)
![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4628792.png)
![N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628804.png)
![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)